molecular formula C9H18O4Si B108209 Trimethoxy-7-oxabicyclo[4.1.0]hept-3-ylsilane CAS No. 17139-83-2

Trimethoxy-7-oxabicyclo[4.1.0]hept-3-ylsilane

Cat. No.: B108209
CAS No.: 17139-83-2
M. Wt: 218.32 g/mol
InChI Key: ZQDWUJIBGXKPDZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethoxy-7-oxabicyclo[4.1.0]hept-3-ylsilane can be synthesized through the reaction of 3,4-epoxycyclohexylmethanol with trimethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25°C to 50°C. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound. The process is optimized to minimize energy consumption and waste generation .

Chemical Reactions Analysis

Types of Reactions

Trimethoxy-7-oxabicyclo[4.1.0]hept-3-ylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trimethoxy-7-oxabicyclo[4.1.0]hept-3-ylsilane has numerous applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the formation of strong covalent bonds with substrates. The epoxy group reacts with various functional groups on the substrate, forming stable linkages. This enhances the mechanical properties and stability of the treated materials. The silane groups further react with hydroxyl groups on the substrate, forming siloxane bonds that improve adhesion .

Comparison with Similar Compounds

Similar Compounds

  • [3-Glycidyloxypropyl]trimethoxysilane
  • [3-Aminopropyl]trimethoxysilane
  • [3-Mercaptopropyl]trimethoxysilane

Uniqueness

Trimethoxy-7-oxabicyclo[4.1.0]hept-3-ylsilane is unique due to its bicyclic structure, which provides enhanced reactivity compared to linear silanes. This structure allows for more efficient functionalization of substrates and better dispersion of nanoparticles .

Properties

IUPAC Name

trimethoxy(7-oxabicyclo[4.1.0]heptan-3-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O4Si/c1-10-14(11-2,12-3)7-4-5-8-9(6-7)13-8/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDWUJIBGXKPDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C1CCC2C(C1)O2)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80937981
Record name Trimethoxy(7-oxabicyclo[4.1.0]heptan-3-yl)silane
Source EPA DSSTox
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Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17139-83-2
Record name 3,4-Epoxycyclohexyltrimethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17139-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethoxy-7-oxabicyclo(4.1.0)hept-3-ylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017139832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethoxy(7-oxabicyclo[4.1.0]heptan-3-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80937981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethoxy-7-oxabicyclo[4.1.0]hept-3-ylsilane
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